molecular formula C24H18N2O2 B1584971 Solvent Red 52 CAS No. 81-39-0

Solvent Red 52

Cat. No.: B1584971
CAS No.: 81-39-0
M. Wt: 366.4 g/mol
InChI Key: VJUKWPOWHJITTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Solvent Red 52 can be synthesized through the condensation of 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione or 1-bromo-4-(N-methylacetamido)anthraquinone with p-methylaniline . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the condensation process .

Industrial Production Methods

In industrial settings, this compound is produced by reacting 4-bromo (or chloro)-N-methylpyridone with p-toluidine. The resulting product is then filtered and dried to obtain the final dye . This method ensures high yield and purity of the dye, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Solvent Red 52 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Solvent Red 52 include:

Uniqueness

This compound is unique due to its specific molecular structure, which gives it distinct fluorescent properties and makes it suitable for a wide range of applications. Its stability, vibrant color, and compatibility with various materials set it apart from other dyes .

Properties

IUPAC Name

14-methyl-10-(4-methylanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c1-14-7-9-15(10-8-14)25-19-11-12-20-22-18(13-21(27)26(20)2)16-5-3-4-6-17(16)24(28)23(19)22/h3-13,25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUKWPOWHJITTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058842
Record name 3-Methyl-6-(p-toluidino)-3H-dibenz(f,ij)isoquinoline-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-39-0
Record name Solvent Red 52
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 68210
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-6-(p-toluidino)-3H-dibenz(f,ij)isoquinoline-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-6-(p-toluidino)-3H-dibenz[f,ij]isoquinoline-2,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Solvent Red 52 included in the formulation of the light cyan radiation curable gel ink?

A1: The abstract describes this compound as a "color-adjusting colorant" that plays a crucial role in achieving the desired light cyan shade. It absorbs light primarily in the 500-600 nm range, which corresponds to green and yellow light. By incorporating this compound, the ink formulation compensates for any unwanted green or yellow hues, resulting in a purer and more accurate cyan color. The abstract highlights that this fine-tuning is achieved with a relatively small amount of this compound (0.001 to 1 wt. % of the total ink composition) [].

Q2: How does the presence of other colorants, like those listed as "shading adjusting", impact the role of this compound?

A2: The abstract mentions "shading adjusting colorants" that absorb light in the 400-500 nm range (blue and violet light). These colorants work in conjunction with this compound to achieve the precise light cyan hue. The shading adjusting colorants primarily influence the overall darkness and lightness of the cyan, while this compound fine-tunes the color by neutralizing unwanted green and yellow tones []. The interplay of these colorants highlights the complexity of ink formulation in achieving specific colors.

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